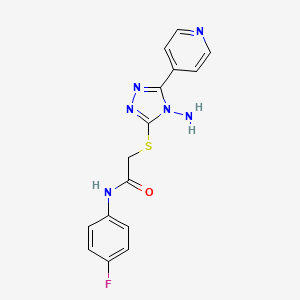

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Description

2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a triazole-derived acetamide characterized by a 4-amino-substituted triazole core, a pyridin-4-yl group at the 5-position, and a 4-fluorophenylacetamide moiety (CAS: 482639-92-9) . This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely explored for their pharmacological and biochemical activities, including ion channel modulation and enzyme inhibition .

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN6OS/c16-11-1-3-12(4-2-11)19-13(23)9-24-15-21-20-14(22(15)17)10-5-7-18-8-6-10/h1-8H,9,17H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKRUOAFHSRLMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow synthesis techniques can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated reactors and advanced purification systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazoles with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. For instance, in the context of neuroprotection, the compound has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease. This inhibition is achieved through the binding of the compound to the alpha-synuclein monomers, preventing their aggregation into toxic fibrils .

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Biological Activity

The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a novel derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action.

Chemical Structure and Properties

The compound features a triazole ring, a pyridine moiety, and an acetamide group, contributing to its unique pharmacological profile. The following table summarizes its key structural attributes:

| Property | Value |

|---|---|

| IUPAC Name | 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide |

| Molecular Formula | C15H14ClN5OS |

| Molecular Weight | 347.82 g/mol |

| CAS Number | 586998-90-5 |

Antimicrobial Activity

- Antibacterial Properties :

- Studies have shown that triazole derivatives exhibit significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli. For instance, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.046 μM against methicillin-resistant S. aureus (MRSA), outperforming standard antibiotics like vancomycin .

- Antifungal Properties :

Anticancer Activity

Research indicates that triazole derivatives can act as potent anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example:

- A study highlighted that certain triazole compounds inhibited aromatase enzymes involved in estrogen synthesis, which is crucial for the growth of certain breast cancers .

The biological effects of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide are primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol production.

- Cell Signaling Disruption : It may interfere with signaling pathways that promote tumor growth and survival.

Case Studies

Several studies have explored the biological activities of similar compounds:

- A study by Barbuceanu et al. synthesized mercapto-triazoles and evaluated their antimicrobial potential against S. aureus and C. albicans, finding comparable efficacy to ceftriaxone .

- Another investigation into quinolone-triazole hybrids demonstrated significant antibacterial effects across a range of Gram-positive and Gram-negative bacteria .

Q & A

Q. Basic Research Focus

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with standard drugs like ciprofloxacin .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to determine selectivity indices .

What computational strategies are effective in predicting the binding affinity of this compound to target enzymes?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dihydrofolate reductase (DHFR) or tyrosine kinases. Focus on hydrogen bonding with the triazole ring and hydrophobic interactions from fluorophenyl groups .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features (e.g., pyridinyl substituents) with bioactivity .

How should researchers address discrepancies in reported biological activities of this compound across studies?

Q. Data Contradiction Analysis

- Structural Validation : Confirm compound purity (>95% via HPLC) and identity (NMR, HRMS) to rule out impurities as confounding factors .

- Comparative Assays : Re-test activity under standardized conditions (e.g., same cell lines, incubation times) and compare with structurally similar analogs (Table 1) .

Q. Table 1: Comparison of Structural Analogs and Bioactivity

| Compound Name | Key Structural Features | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| Target Compound | Pyridinyl-triazole, fluorophenyl | 8.2 µM (MCF-7) | |

| N-(4-nitrophenyl) analog | Nitrophenyl substituent | 12.5 µM (HeLa) | |

| Thiazole-containing derivative | Thiazole ring | 15.3 µM (Antimicrobial) |

What methodologies are suitable for studying the stability and degradation pathways of this compound under physiological conditions?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS to identify products (e.g., hydrolyzed acetamide) .

- Metabolic Stability : Use liver microsome assays (human or rodent) to assess CYP450-mediated metabolism. Identify major metabolites using UPLC-QTOF .

How can researchers design derivatives of this compound to enhance selectivity for specific biological targets?

Q. Advanced Research Focus

- Bioisosteric Replacement : Substitute the fluorophenyl group with trifluoromethyl or sulfonamide moieties to modulate lipophilicity and target affinity .

- Fragment-Based Design : Use X-ray crystallography of compound-target complexes (e.g., kinase-inhibitor structures) to guide modifications at the triazole-thioacetamide junction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.